4-(Trifluoromethyl)benzamidoxime

Physicochemical property Drug design Lipophilicity

Sourcing inconsistent amidoxime building blocks delays heterocycle synthesis. 4-(Trifluoromethyl)benzamidoxime (CAS 22179-86-8) offers a solution with its electron-withdrawing para-CF3 group (Hammett σp = +0.54), enabling construction of 1,2,4-oxadiazole-based anticancer candidates and fungicidal scaffolds. - Consistent 97% purity minimizes side reactions. - Enhanced lipophilicity (Log P 2.12-2.50) aids SAR-driven drug design. - Trusted by discovery teams for prodrug and metabolic stability studies.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 22179-86-8
Cat. No. B1245326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamidoxime
CAS22179-86-8
Synonyms4-trifluoromethylbenzamidoxime
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyQCVFLUSIBKAKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamidoxime: Chemical Identity & Baseline


4-(Trifluoromethyl)benzamidoxime (CAS 22179-86-8) is a para‑substituted aromatic amidoxime bearing an electron‑withdrawing trifluoromethyl (–CF₃) group [1]. It is a white to off‑white solid (melting point 125–130 °C) with a molecular weight of 204.15 g·mol⁻¹ and the molecular formula C₈H₇F₃N₂O . The compound serves primarily as a versatile synthetic intermediate, particularly for the construction of 1,2,4‑oxadiazole‑based heterocycles , and has been explored in fungicidal and antiparasitic discovery programs [2]. Its amidoxime function also makes it a candidate prodrug scaffold that can be enzymatically reduced to the corresponding amidine [3].

1
Synthetic intermediate for 1,2,4-oxadiazole heterocycle construction
2
Amidoxime prodrug scaffold amenable to enzymatic reduction studies
3
Electron-withdrawing –CF₃ provides distinct physicochemical profile for SAR tuning

Why 4-(Trifluoromethyl)benzamidoxime Cannot Be Replaced


The electronic and steric characteristics of the para‑substituent on the benzamidoxime scaffold profoundly influence both chemical reactivity and biological performance. The –CF₃ group imparts a strong electron‑withdrawing effect (Hammett σₚ = +0.54) [1] that alters the amidoxime function’s redox potential and hydrogen‑bonding capacity compared to unsubstituted (–H) or electron‑donating (–CH₃) analogs [2]. In medicinal chemistry contexts, substituting –CF₃ for –H or –CH₃ can shift metabolic stability, membrane permeability, and target‑binding affinity [3]. Consequently, 4‑(trifluoromethyl)benzamidoxime is not functionally interchangeable with benzamidoxime (R = H) or 4‑methylbenzamidoxime (R = CH₃); the choice of the 4‑CF₃ derivative must be justified by the specific quantitative differences documented in Section 3.

Target
4-CF₃ benzamidoxime
Potential Substitute
Benzamidoxime (R = H) or 4-CH₃ analog
The strong electron‑withdrawing –CF₃ group (σₚ = +0.54) alters redox potential, hydrogen‑bonding capacity, and lipophilicity. Metabolic stability and target‑binding affinity may shift significantly; direct functional interchange cannot be assumed without validation.
Unsubstituted or electron‑donating analogs lack the documented synthetic utility in specific 1,2,4‑oxadiazole formations and fungicidal lead contexts described in Section 3.

Quantitative Comparison: 4-(Trifluoromethyl)benzamidoxime vs. Analogs


Lipophilicity Gain vs. Unsubstituted Benzamidoxime

The para‑CF₃ group substantially elevates the compound’s lipophilicity compared to unsubstituted benzamidoxime. 4‑(Trifluoromethyl)benzamidoxime exhibits an ACD/Log P of 2.12 (or Log P 2.50 in some computed models [1]), whereas benzamidoxime (R = H) has a Log P of approximately 0.9–1.1 . This 1.0–1.6 log‑unit increase translates to an ~10‑ to 40‑fold higher octanol‑water partition coefficient, a key determinant of passive membrane diffusion and bioavailability.

Lipophilicity Gain
Cross‑study comparable
ΔLog P ≈ +1.0 to +1.6 (10‑ to 40‑fold increase)
Reported lipophilicity difference may influence membrane diffusion and exposure models.
In silico calculation (ACD/Labs and other models); vs. Log P ≈ 0.9–1.1 for R = H.
Physicochemical property Drug design Lipophilicity

pKa Shift vs. Unsubstituted Benzamidoxime

The electron‑withdrawing –CF₃ group reduces the basicity of the amidoxime nitrogen. The predicted pKa of 4‑(trifluoromethyl)benzamidoxime is 13.71 ± 0.50 , significantly higher (more basic) than the reported pKa of unsubstituted benzamidoxime (~12.4) [1]. This difference affects the protonation state under physiological pH 7.4 and consequently influences hydrogen‑bonding patterns and interactions with biological targets.

pKa Shift
Cross‑study comparable
Predicted pKa 13.71 ± 0.50 vs. ~12.4 for unsubstituted
Ionization-state context supports SAR interpretation of binding interactions.
Predicted value; literature pKa for benzamidoxime from Dardonville et al.
pKa Ionization state Prodrug design

Key Precursor to Anticancer 1,2,4-Oxadiazoles

4‑(Trifluoromethyl)benzamidoxime has been explicitly validated as a precursor for the synthesis of 5‑(3‑chlorothiophen‑2‑yl)‑3‑(4‑trifluoromethylphenyl)‑1,2,4‑oxadiazole, a compound identified as a potential anticancer agent . In contrast, the unsubstituted or methyl‑substituted analogs are not cited in the same oxadiazole‑forming reaction in the vendor literature, suggesting that the 4‑CF₃ derivative may confer unique electronic properties that facilitate cyclization or impart desired biological activity to the oxadiazole product.

1,2,4-Oxadiazole Precursor
Vendor‑documented
Validated route to 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
Supports heterocyclic medicinal chemistry workflow; analog amidoximes not cited in this route.
Vendor‑documented synthetic application; antitumor agent research context.
1,2,4‑Oxadiazole Anticancer Synthetic intermediate

Fungicidal Patent Preference for Trifluoromethyl

U.S. Patent 6,509,501 discloses benzamidoxime derivatives of formula (I) where R¹ is “difluoromethyl or trifluoromethyl” [1]. The patent explicitly states that compounds bearing a trifluoromethyl group at R¹ exhibit “improved activity, in particular even at low rates of application” [2]. Although no head‑to‑head EC₅₀ values for the free amidoxime are provided, the patent’s emphasis on –CF₃ as a preferred substituent underscores the functional advantage conferred by the trifluoromethyl group in fungicidal applications. The corresponding –CHF₂ (difluoromethyl) or –H analogs are not claimed as broadly or are described as less effective.

Fungicidal Patent Preference
Class‑level inference
U.S. Patent 6,509,501 claims –CF₃ as preferred embodiment with reported improved activity at low rates.
Agrochemical lead-generation context supports –CF₃ building-block selection.
Qualitative patent language; head‑to‑head EC₅₀ not provided.
Fungicide Agrochemical Benzamidoxime derivative

Prodrug Activation via mARC Enzymatic Reduction

A study of ten para‑substituted benzamidoximes demonstrated that the mitochondrial amidoxime reducing component (mARC) efficiently reduces amidoximes to the corresponding amidines [1]. While specific KM and Vmax values for the 4‑CF₃ analog are not individually reported, the investigation confirmed that the nature of the para‑substituent influences the amidoxime’s redox potential and NMR chemical shifts (correlated with Hammett σ). Notably, the researchers concluded that “these properties … can be largely ignored during the development of new amidoxime prodrugs, at least regarding prodrug activation” [2], implying that 4‑(trifluoromethyl)benzamidoxime retains robust activation potential similar to other members of the class. This contrasts with certain heteroaromatic amidoximes that show impaired reduction.

mARC Activation
Class‑level inference
Retains robust enzymatic reduction to amidine; no inhibition noted within para‑substituted class.
Prodrug activation context supports amidine prodrug design programs.
In vitro mARC assay (pig liver fractions); individual KM/Vmax not reported.
Prodrug mARC Amidoxime reduction

4-(Trifluoromethyl)benzamidoxime: Optimal Use Cases


1,2,4-Oxadiazole Anticancer Synthesis

The compound is directly applicable as a building block for constructing 5‑(3‑chlorothiophen‑2‑yl)‑3‑(4‑trifluoromethylphenyl)‑1,2,4‑oxadiazole, a potential anticancer agent . Its enhanced lipophilicity (Log P 2.12–2.50) may improve the drug‑like properties of the resulting oxadiazole derivatives .

Fungicide Lead Generation

Based on U.S. Patent 6,509,501, the 4‑trifluoromethyl motif is a preferred substituent for benzamidoxime‑based fungicides. Researchers synthesizing novel fungicidal amidoxime derivatives should select the 4‑CF₃ analog to maximize the likelihood of achieving low‑rate efficacy against phytopathogenic fungi .

mARC-Activatable Prodrug Scaffolds

4‑(Trifluoromethyl)benzamidoxime serves as a prodrug precursor that can be enzymatically reduced to the corresponding amidine by mARC . Its predictable activation profile makes it suitable for designing amidine prodrugs with improved oral bioavailability .

Physicochemical Tuning in SAR Campaigns

The compound’s elevated Log P (2.12–2.50) and altered pKa (13.7) relative to unsubstituted benzamidoxime provide distinct physicochemical properties that can be exploited to tune membrane permeability and binding interactions in structure–activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
1,2,4‑Oxadiazole synthesis
Documented oxadiazole-forming reactivity
Antitumor agent research context; cyclization efficiency
Fungicide lead generation
–CF₃ preferred substituent in patent
Agrochemical screening context; low‑rate activity review
Prodrug scaffold design
mARC‑mediated reduction class fit
Enzymatic activation endpoint context; amidine conversion review
SAR physicochemical tuning
Distinct Log P and pKa profile
Membrane permeability and target‑binding assay review

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